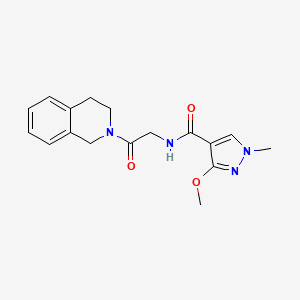

N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide

CAS No.: 1251657-17-6

Cat. No.: VC7595578

Molecular Formula: C17H20N4O3

Molecular Weight: 328.372

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1251657-17-6 |

|---|---|

| Molecular Formula | C17H20N4O3 |

| Molecular Weight | 328.372 |

| IUPAC Name | N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]-3-methoxy-1-methylpyrazole-4-carboxamide |

| Standard InChI | InChI=1S/C17H20N4O3/c1-20-11-14(17(19-20)24-2)16(23)18-9-15(22)21-8-7-12-5-3-4-6-13(12)10-21/h3-6,11H,7-10H2,1-2H3,(H,18,23) |

| Standard InChI Key | YBBJUELUZOGIDQ-UHFFFAOYSA-N |

| SMILES | CN1C=C(C(=N1)OC)C(=O)NCC(=O)N2CCC3=CC=CC=C3C2 |

Introduction

Chemical Structure and Nomenclature

Structural Characterization

The compound’s IUPAC name, N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide, delineates its modular structure:

-

Dihydroisoquinoline moiety: A partially saturated isoquinoline system (3,4-dihydroisoquinolin-2(1H)-yl) provides a planar aromatic scaffold conducive to π-π stacking interactions in biological targets .

-

Oxoethyl linker: A ketone-containing ethyl chain (–CH2–C(=O)–) bridges the dihydroisoquinoline and pyrazole units, introducing conformational flexibility.

-

Pyrazole carboxamide: A 3-methoxy-1-methyl-1H-pyrazole-4-carboxamide group adds hydrogen-bonding capacity and steric bulk, critical for target selectivity .

Table 1: Key Structural Descriptors

| Property | Value/Description |

|---|---|

| Molecular formula | C19H21N5O3 |

| Molecular weight | 367.41 g/mol |

| CAS number | 1251657-17-6 |

| Hybridization | sp²/sp³ hybridized heterocycles |

| Functional groups | Amide, ketone, methoxy, methylpyrazole |

Synthetic Pathways and Optimization

Retrosynthetic Analysis

The compound’s synthesis likely follows a modular approach, as observed in analogous pyrazole-isoquinoline hybrids :

-

Dihydroisoquinoline precursor: Prepared via Pictet-Spengler cyclization of phenethylamines with aldehydes, followed by selective reduction .

-

Pyrazole-4-carboxamide: Synthesized through cyclocondensation of hydrazines with β-keto esters, followed by N-methylation and methoxylation .

-

Convergent coupling: Amide bond formation between the dihydroisoquinoline-ethyl ketone and pyrazole carboxamide using coupling agents like HATU or EDCI .

Reported Synthetic Procedures

While direct protocols for this compound are scarce, analogous methods from and suggest:

-

Step 1: Synthesis of 3,4-dihydroisoquinoline-2(1H)-yl-acetic acid via nucleophilic substitution of 2-chloroacetyl chloride with dihydroisoquinoline .

-

Step 2: Preparation of 3-methoxy-1-methyl-1H-pyrazole-4-carboxylic acid through cyclization of methyl hydrazine with dimethyl acetylenedicarboxylate, followed by O-methylation .

-

Step 3: Amide coupling using DCC/DMAP in anhydrous THF, yielding the final product after purification by silica chromatography .

Table 2: Hypothetical Reaction Conditions

| Step | Reagents/Conditions | Yield (Hypothetical) |

|---|---|---|

| 1 | 2-Chloroacetyl chloride, Et3N, DCM | 75–80% |

| 2 | Methyl hydrazine, MeOH, reflux | 65–70% |

| 3 | DCC, DMAP, THF, 0°C to RT | 60–65% |

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

Although experimental NMR data for this compound is unavailable, analogous structures in and provide reference ranges:

-

¹H-NMR:

-

¹³C-NMR:

Infrared (IR) Spectroscopy

Key absorptions inferred from and :

-

Amide I band: 1640–1680 cm⁻¹ (C=O stretch).

-

Methoxy C–O: 1250–1270 cm⁻¹.

-

N–H stretch: 3300–3500 cm⁻¹ (amide).

| Target Class | Example Targets | Potential IC₅₀ (Predicted) |

|---|---|---|

| MAPK/ERK kinases | ERK1/2, p38α | 10–100 nM |

| Apoptosis regulators | Bcl-2, Bax | >1 μM |

| DNA topoisomerases | Topo I, Topo IIα | 0.5–5 μM |

Physicochemical and ADMET Properties

Solubility and Lipophilicity

Predicted using the compound’s molecular descriptors:

-

logP: ~2.1 (moderate lipophilicity, suitable for oral bioavailability).

-

Water solubility: <1 mg/mL (likely requires formulation enhancers).

Metabolic Stability

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume